molecular formula C15H21ClN2O2 B4402281 1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride

1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride

Cat. No.: B4402281
M. Wt: 296.79 g/mol
InChI Key: YPEZFNQQGKBCNV-UHFFFAOYSA-N
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Description

1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-propoxyphenol and 3-bromopropylamine.

    Formation of Intermediate: 4-propoxyphenol is reacted with 3-bromopropylamine under basic conditions to form 3-(4-propoxyphenoxy)propylamine.

    Imidazole Ring Formation: The intermediate is then reacted with imidazole in the presence of a suitable catalyst to form 1-[3-(4-propoxyphenoxy)propyl]-1H-imidazole.

    Hydrochloride Salt Formation: Finally, the imidazole derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Continuous Stirred Tank Reactors (CSTR): Used for the initial reactions to ensure thorough mixing and consistent reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

1-[3-(4-Propoxyphenoxy)propyl]imidazole;hydrochloride can be compared with other imidazole derivatives:

    Similar Compounds: 1-(3-phenoxypropyl)-1H-imidazole, 1-(3-(4-methoxyphenoxy)propyl)-1H-imidazole.

    Uniqueness: The presence of the propoxy group in this compound imparts unique physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity.

Properties

IUPAC Name

1-[3-(4-propoxyphenoxy)propyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-2-11-18-14-4-6-15(7-5-14)19-12-3-9-17-10-8-16-13-17;/h4-8,10,13H,2-3,9,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEZFNQQGKBCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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